3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a hydrazide moiety linked to a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of the hydrazide with 3-methoxy-4-methylbenzaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The hydrazide moiety can interact with carbonyl groups in enzymes, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-1,2-dihydro-5-acenaphthylenylmethylene]propanehydrazide .
- 3-[(4-chlorophenyl)sulfanyl]-N’-[4-(3-thietanyloxy)benzylidene]propanehydrazide .
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy-methylphenyl group provides additional steric and electronic effects that can influence its interactions with molecular targets.
Properties
Molecular Formula |
C18H19ClN2O2S |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(Z)-(3-methoxy-4-methylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-13-3-4-14(11-17(13)23-2)12-20-21-18(22)9-10-24-16-7-5-15(19)6-8-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b20-12- |
InChI Key |
HTMKFWBDCAXVJL-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N\NC(=O)CCSC2=CC=C(C=C2)Cl)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.